molecular formula C21H23N5OS B2616082 5-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine CAS No. 1251598-98-7

5-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine

Número de catálogo B2616082
Número CAS: 1251598-98-7
Peso molecular: 393.51
Clave InChI: QLYGZDROULOXCW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine is a useful research compound. Its molecular formula is C21H23N5OS and its molecular weight is 393.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure Investigations

A study by Shawish et al. (2021) explored the synthesis of new s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. This research is relevant as it involves structural investigations using X-ray crystallography and DFT calculations, similar to what might be conducted for the compound . The study emphasized the importance of intermolecular interactions in determining molecular packing and the electronic properties of synthesized compounds, which could be applicable in understanding the characteristics of 5-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine (Shawish et al., 2021).

Antimicrobial and Anti-Proliferative Activities

Al-Wahaibi et al. (2021) investigated the synthesis of 1,3,4-oxadiazole N-Mannich bases and their derivatives, assessing their in vitro inhibitory activity against various bacteria and fungi, as well as their anti-proliferative activity against several cancer cell lines. Such studies underscore the potential pharmaceutical applications of structurally complex compounds, including the exploration of their antimicrobial and anti-cancer properties (Al-Wahaibi et al., 2021).

Discovery of G Protein-Biased Dopaminergics

Research by Möller et al. (2017) on the discovery of G protein-biased dopaminergics featuring a pyrazolo[1,5-a]pyridine substructure highlights the exploration of compounds with specific receptor affinities. This study is particularly relevant for understanding the pharmacological potential of similar compounds in designing novel therapeutics with targeted receptor activity (Möller et al., 2017).

Molecular Interaction Studies

An investigation into the molecular interaction of antagonists with the CB1 cannabinoid receptor by Shim et al. (2002) provides a model for how similar compounds, including this compound, might interact with specific receptors. Such studies are crucial for the development of drugs targeting specific pathways or receptors (Shim et al., 2002).

Synthesis of Anticancer Agents

Research on the design, synthesis, and biological evaluation of new anticancer agents by El-Masry et al. (2022) highlights the ongoing efforts to discover and develop novel therapeutic compounds. These efforts include evaluating the cytotoxicity of compounds against cancer cell lines and their selective toxicity towards cancerous cells over normal cells, which is a key aspect of anticancer drug development (El-Masry et al., 2022).

Mecanismo De Acción

Target of Action

The primary targets of 5-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine are the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. By inhibiting these kinases, the compound can halt cell cycle progression and potentially inhibit the proliferation of cancer cells .

Mode of Action

This compound interacts with its targets, CDK4 and CDK6, by binding to their active sites. This prevents these kinases from phosphorylating their substrates, which are necessary for cell cycle progression . As a result, cells are unable to progress from the G1 phase to the S phase, leading to cell cycle arrest .

Biochemical Pathways

The compound affects the cell cycle regulation pathway. By inhibiting CDK4 and CDK6, it prevents the phosphorylation of the retinoblastoma protein (Rb), a key event in the G1 to S phase transition. This leads to the accumulation of cells in the G1 phase and the inhibition of DNA synthesis in the S phase . The downstream effect is the inhibition of cell proliferation, which could potentially lead to the suppression of tumor growth .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of CDK4 and CDK6 activity, the prevention of Rb phosphorylation, and the arrest of the cell cycle at the G1 phase . These effects could potentially lead to the inhibition of cell proliferation and the suppression of tumor growth .

Propiedades

IUPAC Name

(4-amino-3-pyridin-2-yl-1,2-thiazol-5-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS/c1-14-6-5-8-17(15(14)2)25-10-12-26(13-11-25)21(27)20-18(22)19(24-28-20)16-7-3-4-9-23-16/h3-9H,10-13,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYGZDROULOXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C(=NS3)C4=CC=CC=N4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.